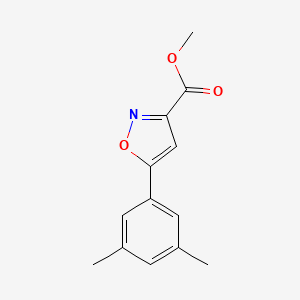
2-Methyl-1-(2-thienyl)-2-propenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-1-(2-thienyl)-2-propenone is an organic compound that belongs to the class of thienyl ketones. It features a thienyl group attached to a propenone moiety, making it a versatile compound in organic synthesis and various applications. The thienyl group is a five-membered ring containing sulfur, which imparts unique chemical properties to the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-(2-thienyl)-2-propenone typically involves the reaction of 2-thiophenecarboxaldehyde with acetone in the presence of a base such as sodium hydroxide. The reaction proceeds via an aldol condensation mechanism, resulting in the formation of the desired propenone derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-1-(2-thienyl)-2-propenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or sulfoxides.
Reduction: Reduction reactions can convert the propenone moiety to an alcohol or alkane.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thienyl ring or the propenone moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed under various conditions.
Major Products Formed
Oxidation: Thiophene-2-carboxylic acid, sulfoxides.
Reduction: 2-Methyl-1-(2-thienyl)-2-propanol, 2-Methyl-1-(2-thienyl)propane.
Substitution: Halogenated derivatives, amine-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
2-Methyl-1-(2-thienyl)-2-propenone has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-Methyl-1-(2-thienyl)-2-propenone involves its interaction with molecular targets such as enzymes and receptors. The thienyl group can participate in π-π interactions and hydrogen bonding, while the propenone moiety can undergo nucleophilic addition reactions. These interactions can modulate the activity of biological pathways, leading to various effects such as antimicrobial or anticancer activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Methyl-1-(5-methyl-2-thienyl)-1-propanone
- 2-Methyl-1-(2-thienyl)-1-propanamine
- 2-Methyl-1-(5-(2,4,5-trifluorophenyl)-2-thienyl)-1-propanone
Uniqueness
2-Methyl-1-(2-thienyl)-2-propenone is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of the propenone moiety allows for versatile chemical transformations, while the thienyl group enhances its potential for biological interactions.
Eigenschaften
Molekularformel |
C8H8OS |
|---|---|
Molekulargewicht |
152.22 g/mol |
IUPAC-Name |
2-methyl-1-thiophen-2-ylprop-2-en-1-one |
InChI |
InChI=1S/C8H8OS/c1-6(2)8(9)7-4-3-5-10-7/h3-5H,1H2,2H3 |
InChI-Schlüssel |
AKTCAPPBLTYJPA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C)C(=O)C1=CC=CS1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


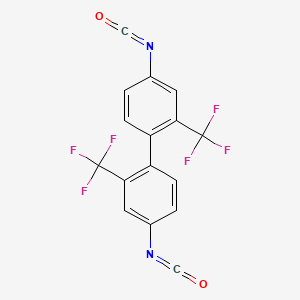


![2-[2-(Hydroxymethyl)phenyl]-2-propanol](/img/structure/B13691495.png)
![4-Chloro-N-[3-chloro-4-[cyano(phenyl)methyl]phenyl]-3-nitrobenzamide](/img/structure/B13691500.png)

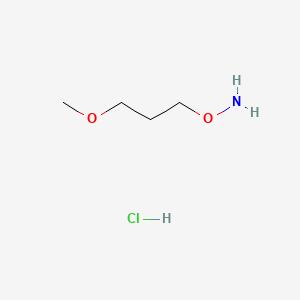
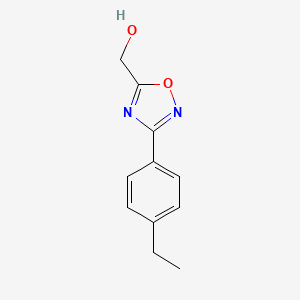
![Methyl 1-aminothieno[3,2-f]quinoline-2-carboxylate](/img/structure/B13691519.png)
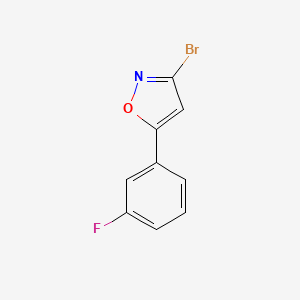
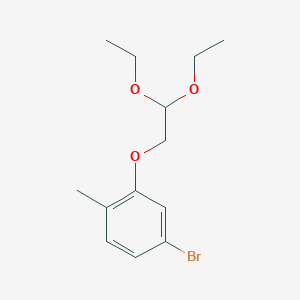
![[3-(3-Chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methanol](/img/structure/B13691530.png)

